

# A Comparative Guide to HPLC-Based Methods for Validating Conjugate Purity

Author: BenchChem Technical Support Team. Date: December 2025



The validation of bioconjugate purity is a critical quality attribute (CQA) in drug development, ensuring both safety and efficacy.[1] Among the array of analytical techniques, High-Performance Liquid Chromatography (HPLC) is indispensable. This guide provides a detailed comparison of two orthogonal HPLC modes: Size-Exclusion Chromatography (SEC) and Hydrophobic Interaction Chromatography (HIC), focusing on their application in analyzing antibody-drug conjugates (ADCs), a prominent class of bioconjugates.

## **Core Principles: Size vs. Hydrophobicity**

The fundamental difference between SEC and HIC lies in their separation principle.

- Size-Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic volume, or size, in solution.[2] The stationary phase consists of porous particles. Larger molecules, such as aggregates, cannot enter the pores and thus travel a shorter path, eluting first. Smaller molecules, like fragments, penetrate the pores to varying degrees and elute later, with the intact monomer eluting between these species.[2] SEC is the standard and most widely used technique for the detection and quantification of protein aggregates and fragments.[2][3][4]
- Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on differences in their surface hydrophobicity.[5][6] The technique utilizes a stationary phase with hydrophobic ligands (e.g., butyl, phenyl) and a mobile phase with a high concentration of a non-denaturing salt (e.g., ammonium sulfate).[6][7] This high-salt environment promotes



the interaction of hydrophobic regions on the protein surface with the stationary phase. A decreasing salt gradient is then used to elute the molecules in order of increasing hydrophobicity.[6][8] For ADCs, a higher drug-to-antibody ratio (DAR) typically increases the molecule's overall hydrophobicity.[7][8]

## **Comparative Overview**

The choice between SEC and HIC depends on the specific purity-related attribute being investigated. SEC is the primary method for assessing physical heterogeneity (aggregation and fragmentation), while HIC is the method of choice for characterizing chemical heterogeneity (drug load distribution).[9]



| Feature               | Size-Exclusion Chromatography (SEC)                                                                                                                                                                          | Hydrophobic Interaction<br>Chromatography (HIC)                                                                                                                    |
|-----------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Primary Application   | Quantification of monomer,<br>aggregates (high-molecular-<br>weight species), and fragments<br>(low-molecular-weight<br>species).[3][4]                                                                      | Determination of drug-to-<br>antibody ratio (DAR) and drug<br>load distribution for cysteine-<br>linked ADCs.[5][7][9]                                             |
| Separation Principle  | Hydrodynamic volume (size). [2]                                                                                                                                                                              | Surface hydrophobicity.[6]                                                                                                                                         |
| Mobile Phase          | Aqueous buffer at neutral pH with low salt concentration (e.g., phosphate-buffered saline).[3]                                                                                                               | High initial salt concentration<br>(e.g., 1-2 M ammonium<br>sulfate) followed by a<br>decreasing salt gradient.[6][7]                                              |
| Operating Conditions  | Non-denaturing, preserving native protein structure.                                                                                                                                                         | Mild and non-denaturing, preserving the native structure and activity of the molecules.  [5]                                                                       |
| Key Insights Provided | Product stability, presence of immunogenic aggregates.[3]                                                                                                                                                    | ADC manufacturing consistency, average DAR, and distribution of different drug-loaded species (D0, D2, D4, etc.).[8][9]                                            |
| Limitations           | May not resolve species with similar sizes but different drug loads. Potential for non-specific interactions between hydrophobic ADCs and the column matrix, which may require mobile phase optimization.[3] | Not suitable for lysine-linked ADCs due to their high heterogeneity.[10] Incompatible with direct MS analysis due to high concentrations of non-volatile salts.[6] |

# **Experimental Protocols**



Detailed methodologies are crucial for reproducible and accurate validation. Below are typical protocols for both techniques.

This protocol is designed to quantify high-molecular-weight species in a monoclonal antibody or ADC sample.

- System Preparation:
  - HPLC System: A bio-inert LC system is recommended to prevent corrosion from salts.[3]
  - Column: Agilent AdvanceBio SEC 300Å, 7.8 x 300 mm, 2.7 μm, or equivalent.[3]
  - Mobile Phase: 150 mM Sodium Phosphate buffer, pH 7.0. Filter and degas the mobile phase before use.
  - Column Temperature: 25°C.[4]
  - Flow Rate: 1.0 mL/min (isocratic).[11]
  - o Detector: UV at 280 nm.
- Sample Preparation:
  - Dilute the antibody or ADC sample to a concentration of 1 mg/mL using the mobile phase.
  - If necessary, perform a buffer exchange into the mobile phase.
  - Filter the sample through a 0.22 μm filter before injection.
- Chromatographic Run:
  - Equilibrate the column with the mobile phase until a stable baseline is achieved.
  - Inject 20-100 μL of the prepared sample.[4][12]
  - Run the analysis for approximately 15-30 minutes.[3][4]
- Data Analysis:



- Identify peaks corresponding to aggregate, monomer, and fragment based on their retention times (larger molecules elute earlier).
- Integrate the peak areas for each species.
- Calculate the percentage of each species by dividing its peak area by the total peak area of all species. The total impurity level is typically required to be below 5%.

This protocol is for determining the drug load distribution of a cysteine-linked ADC.

- System Preparation:
  - HPLC System: A bio-inert, high-pressure liquid chromatography system is required due to the high salt concentrations.[5][7]
  - Column: TSKgel Butyl-NPR, 4.6 mm ID × 10 cm L, or equivalent.[11]
  - Mobile Phase A: 50 mM Sodium Phosphate with 1.5 M Ammonium Sulfate, pH 7.0.[6][8]
  - Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.[8]
  - Column Temperature: 25°C.[8]
  - Flow Rate: 0.5 1.0 mL/min.
  - o Detector: UV at 280 nm.
- Sample Preparation:
  - Dilute the ADC sample to a concentration of 1-5 mg/mL in Mobile Phase A.
  - Filter the sample through a 0.22 μm filter.
- Chromatographic Run:
  - Equilibrate the column with 100% Mobile Phase A.
  - Inject 10-20 μL of the sample.[8]



- Apply a linear gradient to decrease the salt concentration (e.g., 0-100% Mobile Phase B over 30-45 minutes).[8]
- Data Analysis:
  - Peaks are eluted in order of increasing hydrophobicity (unconjugated antibody first, followed by species with DAR 2, 4, 6, and 8).[9]
  - Integrate the peak area for each drug-loaded species.
  - Calculate the weighted average DAR using the following formula:
    - Average DAR = Σ (% Peak Area of Species \* DAR of Species) / 100

## **Visualizing the Workflows**

To further clarify the experimental processes, the following diagrams illustrate the workflows for SEC and HIC analysis.



#### Workflow for Aggregate Analysis by SEC-HPLC



Click to download full resolution via product page

Workflow for Aggregate Analysis by SEC-HPLC.





Click to download full resolution via product page

Workflow for DAR Analysis by HIC-HPLC.

### Conclusion

Both SEC-HPLC and HIC-HPLC are powerful, non-denaturing methods essential for the comprehensive validation of conjugate purity. They are not interchangeable but rather orthogonal and complementary. SEC is the gold standard for quantifying aggregates and fragments, which are critical for product safety and stability.[3] HIC is uniquely suited to resolve and quantify the different drug-loaded species in cysteine-linked ADCs, providing crucial information about manufacturing consistency and potential efficacy.[7][9] Employing both methods provides a thorough understanding of the physical and chemical purity of a bioconjugate, satisfying regulatory expectations and ensuring a high-quality therapeutic product.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Size Exclusion (SEC) HPLC Columns for Aggregate Analysis | Thermo Fisher Scientific -KR [thermofisher.com]
- 3. agilent.com [agilent.com]
- 4. usp.org [usp.org]
- 5. ADC Analysis by Hydrophobic Interaction Chromatography PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. agilent.com [agilent.com]
- 8. ymc.eu [ymc.eu]
- 9. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 10. lcms.cz [lcms.cz]
- 11. Evaluation of hydrophobic-interaction chromatography resins for purification of antibodydrug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biomanufacturing.org [biomanufacturing.org]
- To cite this document: BenchChem. [A Comparative Guide to HPLC-Based Methods for Validating Conjugate Purity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8093003#validation-of-conjugate-purity-by-hplc-or-size-exclusion-chromatography]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com